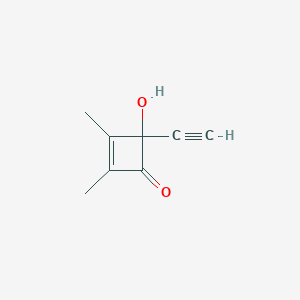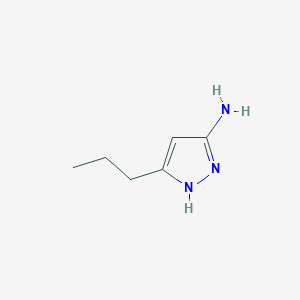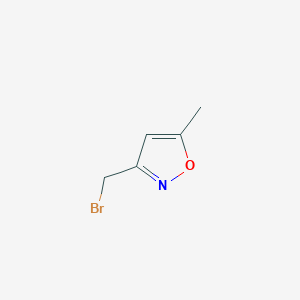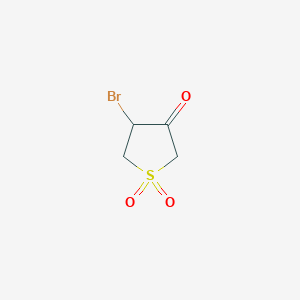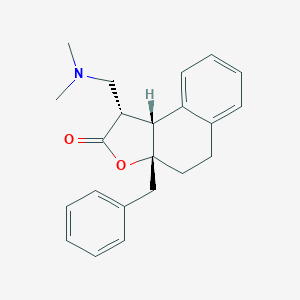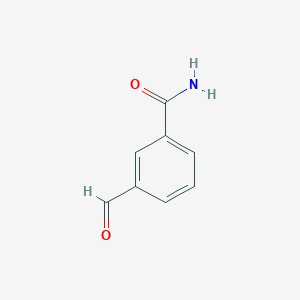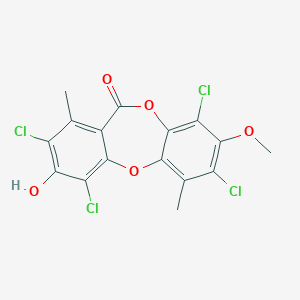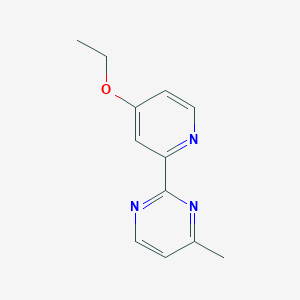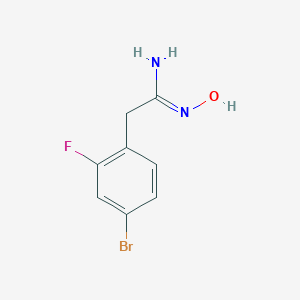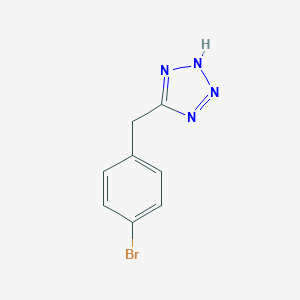
5-(4-Bromo-benzyl)-2H-tetrazole
Overview
Description
5-(4-Bromo-benzyl)-2H-tetrazole, also known as 4-Bromo-2H-tetrazole, is a heterocyclic compound that is used in a variety of scientific research applications. It is an important building block in the synthesis of a variety of different compounds, and its unique structure makes it an attractive option for many different research projects.
Scientific Research Applications
Liquid Crystals Synthesis
- Application: Tetrazoles such as 5-(4-Bromo-benzyl)-2H-tetrazole are used in the synthesis of novel liquid crystals. These compounds display mesogenic behavior, useful in materials science.
- Details: The synthesis and characterization of new tetrazoles with mesomorphic properties are highlighted. The study emphasizes the role of tetrazole derivatives in the development of liquid crystals, which have potential applications in display technologies and other areas.
- References:
Stille Reaction in Synthesis
- Application: this compound derivatives are utilized in Stille reactions for preparing various aryl- and heteroaryl-tetrazoles.
- Details: This application involves the transformation of aryl- and heteroaryl-halides to tetrazoles using a copper(I) iodide co-catalyzed Stille palladium-catalyzed cross-coupling reaction. It's a significant method in synthetic organic chemistry.
- References:
Application in Organic Synthesis
- Application: this compound and its analogs are used as nucleophilic reagents in organic synthesis.
- Details: The study presents practical methods for generating and using 5-metallo-1-benzyl-1H-tetrazoles in organic synthesis. This demonstrates the versatility of tetrazoles in synthesizing various organic compounds.
- References:
Functionalization of Tetrazoles
- Application: Tetrazoles, including this compound, are important for the functionalization and synthesis of heterocycles in organic chemistry.
- Details: The review focuses on the preparation and further functionalization of tetrazole derivatives. It covers various synthetic approaches and their applications in drug design and other fields.
- References:
- (Roh et al., 2012)
Hydroarylation under Superelectrophilic Activation
- Application: this compound derivatives are used in hydroarylation reactions under superelectrophilic activation.
- Details: This research highlights the reaction of tetrazoles with arenes under specific conditions, leading to the formation of hydroarylation products. It's a unique approach in synthetic chemistry.
- References:
Antimicrobial and Antifungal Applications
- Application: Certain tetrazole derivatives exhibit antimicrobial and antifungal properties.
- Details: The synthesis of various tetrazole derivatives and their evaluation for antimicrobial and antifungal activities is discussed. This highlights the potential of tetrazoles in pharmaceutical applications.
- References:
Safety and Hazards
properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIDQYGUQAPOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNN=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127152-64-1 | |
| Record name | 5-[(4-bromophenyl)methyl]-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

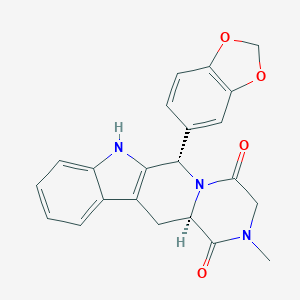
![1-Azabicyclo[2.2.1]heptane-4-carbonitrile](/img/structure/B138426.png)
![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)
